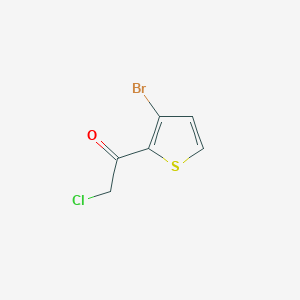![molecular formula C22H21ClN2OS B2577916 1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223907-72-9](/img/structure/B2577916.png)
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which has led to its use in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis of Sulfur-Containing Heterocycles
1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is involved in the synthesis of sulfur-containing heterocycles, showcasing its role as a precursor or intermediate in the creation of complex organic structures. For instance, studies have illustrated its utility in generating spiropyrimidinetriones, thioxopyrimidinediones, and other related sulfur-containing compounds. These synthesized molecules have been characterized using infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectral data, highlighting the compound's versatility in heterocyclic chemistry (Reddy, Babu, & Padmavathi, 2001).
Catalyst in Organic Synthesis
The compound has also been found to act as a catalyst in various organic synthesis processes. For example, protonated 1,8-diazabicyclo[5,4,0]undec-7-ene, closely related to the structure of this compound, has been utilized as a catalyst for the cascade addition–cyclization of 2-alkynylaniline and carbon disulfide. This process yields benzo[d][1,3]thiazine-2(4H)-thiones with high regio- and stereoselectivity at room temperature without metal, demonstrating the compound's potential in facilitating efficient and environmentally friendly synthetic routes (Zhao, Liao, Gao, & Xi, 2013).
Photophysical Studies and Solvatochromic Analysis
Further research into diazaspiro compounds, including those structurally related to this compound, has involved photophysical studies and solvatochromic analysis. These studies have investigated the solvent effects on the photophysical behavior of diazaspiro compounds, demonstrating how changes in solvent polarity can influence the photophysical properties of these molecules. Such research provides insights into the electronic structures and reactivity of diazaspiro compounds, contributing to their potential applications in material science and molecular engineering (Aggarwal & Khurana, 2015).
Green Synthetic Approaches
Moreover, this compound is part of studies focusing on green chemistry, where it has been used in the synthesis of Schiff bases. These reactions employ environmentally benign procedures, emphasizing high yields, easy work-up, and short reaction times. The synthesized Schiff bases have shown potential as anti-inflammatory agents, indicating the compound's contribution to the development of new therapeutic agents through eco-friendly synthetic routes (Abdel-Mohsen & Hussein, 2014).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-18-12-10-16(11-13-18)19-21(27)25(20(26)17-8-4-3-5-9-17)22(24-19)14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVEFXZLXDXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
![6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B2577842.png)
![N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B2577844.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)




![3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2577852.png)
